tert-butyl 10-bromodecanoate
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Overview
Description
Tert-butyl 10-bromodecanoate: is an organic compound with the chemical formula C14H27BrO2 . It is commonly used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules. The compound is characterized by the presence of a bromine atom attached to the tenth carbon of a decanoate chain, which is esterified with a tert-butyl group .
Mechanism of Action
Target of Action
Tert-butyl 10-bromodecanoate is an organic compound It’s commonly used as a building block in organic synthesis , implying that its targets could vary depending on the specific reactions it’s involved in.
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reactions it’s used in. As a building block in organic synthesis, it can participate in various reactions to form different compounds . The exact interaction with its targets and the resulting changes would depend on the specific synthesis pathway.
Biochemical Pathways
Given its role in organic synthesis, it’s likely involved in various biochemical pathways depending on the specific compounds it’s used to synthesize .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific compounds it’s used to synthesize. As a building block in organic synthesis, its effects can be diverse and are determined by the properties of the resulting compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, it’s recommended to be stored in a dry, room temperature environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 10-bromodecanoate can be synthesized through a base-promoted esterification reaction. The typical synthetic route involves the reaction of 10-bromodecanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 10-bromodecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed:
Nucleophilic Substitution: Various substituted decanoates depending on the nucleophile used.
Reduction: 10-bromodecanol.
Hydrolysis: 10-bromodecanoic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry: Tert-butyl 10-bromodecanoate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also employed in the synthesis of biologically active molecules .
Medicine: The compound is used in the development of new drugs and therapeutic agents. Its brominated structure makes it a valuable intermediate in the synthesis of halogenated pharmaceuticals .
Industry: this compound is used in the production of surfactants, lubricants, and plasticizers. It is also employed in the manufacture of polymers and resins .
Comparison with Similar Compounds
10-bromodecanoic acid: Similar structure but lacks the tert-butyl ester group.
Tert-butyl 10-chlorodecanoate: Similar ester structure but with a chlorine atom instead of bromine.
Tert-butyl 10-iododecanoate: Similar ester structure but with an iodine atom instead of bromine.
Uniqueness: Tert-butyl 10-bromodecanoate is unique due to the presence of both a tert-butyl ester group and a bromine atom. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. The bromine atom provides a site for nucleophilic substitution, while the ester group can undergo hydrolysis and reduction reactions .
Properties
CAS No. |
1644575-06-3 |
---|---|
Molecular Formula |
C14H27BrO2 |
Molecular Weight |
307.3 |
Purity |
95 |
Origin of Product |
United States |
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